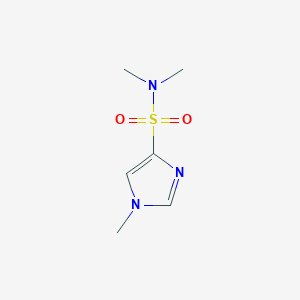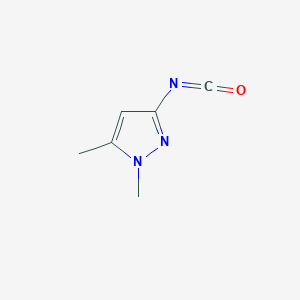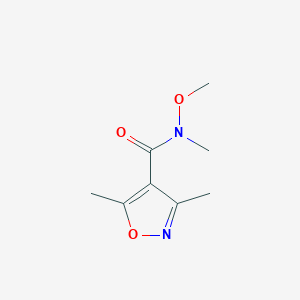
(4-Aminobutoxy)cycloheptane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
New Enantioselective Entry to Cycloheptane Amino Acid Polyols
A protocol for assembling densely hydroxylated cycloheptane amino acids demonstrates the synthetic utility of cycloheptane derivatives. The method employs a series of reactions including a vinylogous Mukaiyama aldol reaction, a Morita-Baylis-Hillman reaction, and an intramolecular pinacol coupling reaction, achieving high diastereocontrol and enantioselectivity. This approach underscores the versatility of cycloheptane-based structures in synthesizing complex amino acid derivatives with potential applications in medicinal chemistry and as building blocks for pharmaceuticals (Curti et al., 2006).
Application in Synthesis of Natural Products
The (4+3) cycloaddition strategies, including the use of cycloheptane subunits, are pivotal in the synthesis of natural products. This technique is highlighted for its convergent strategy in assembling natural product frameworks, demonstrating the critical role of cycloheptane and its derivatives in complex molecule construction (Yin et al., 2018).
Advances in Asymmetric Synthesis
Research into the amino acid mediated intramolecular asymmetric aldol reaction of cycloheptanedione showcases the potential for creating chiral bicyclic enediones containing seven-membered rings. This study emphasizes the unique reactivity and selectivity of cycloheptane derivatives in generating compounds with significant stereoselectivity, relevant in the development of chiral drugs and catalysts (Nagamine et al., 2007).
Material Science Applications
In the field of materials science, the design and synthesis of hydrophilic aliphatic polyesters using functional cyclic esters, including those derived from cycloheptane, underscore their potential in creating biocompatible and biodegradable polymers. This research points towards applications in drug delivery systems, tissue engineering, and environmentally friendly packaging materials (Trollsås et al., 2000).
Enantioselective Fluorescent Recognition
The development of cyclohexane-1,2-diamine-based bisbinaphthyl molecules for enantioselective fluorescent recognition of chiral acids demonstrates the application of cycloheptane derivatives in analytical chemistry. These compounds show high sensitivity and selectivity, proving useful in enantioselective sensing technologies, which can be applied in environmental monitoring, food safety, and pharmaceutical analysis (Li et al., 2007).
Eigenschaften
IUPAC Name |
4-cycloheptyloxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c12-9-5-6-10-13-11-7-3-1-2-4-8-11/h11H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVVRCMXODKEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)


![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)


![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)

